FYEZFRZHCMEESR-UHFFFAOYSA-M FYEZFRZHCMEESR-UHFFFAOYSA-M
Brand Name: Vulcanchem
CAS No.: 104434-09-5
VCID: VC20759515
InChI: InChI=1S/C29H33N2OS2.C7H8O3S/c1-6-30-23-10-8-9-11-25(23)33-27(30)15-20-14-21(19-29(3,4)18-20)16-28-31(7-2)24-17-22(32-5)12-13-26(24)34-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-17H,6-7,18-19H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES: CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula: C29H33N2OS2.C7H7O3S
C36H40N2O4S3
Molecular Weight: 660.9 g/mol

FYEZFRZHCMEESR-UHFFFAOYSA-M

CAS No.: 104434-09-5

Cat. No.: VC20759515

Molecular Formula: C29H33N2OS2.C7H7O3S
C36H40N2O4S3

Molecular Weight: 660.9 g/mol

* For research use only. Not for human or veterinary use.

FYEZFRZHCMEESR-UHFFFAOYSA-M - 104434-09-5

Specification

CAS No. 104434-09-5
Molecular Formula C29H33N2OS2.C7H7O3S
C36H40N2O4S3
Molecular Weight 660.9 g/mol
IUPAC Name (2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-5-methoxy-1,3-benzothiazole;4-methylbenzenesulfonate
Standard InChI InChI=1S/C29H33N2OS2.C7H8O3S/c1-6-30-23-10-8-9-11-25(23)33-27(30)15-20-14-21(19-29(3,4)18-20)16-28-31(7-2)24-17-22(32-5)12-13-26(24)34-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-17H,6-7,18-19H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Standard InChI Key FYEZFRZHCMEESR-UHFFFAOYSA-M
Isomeric SMILES CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C3=C/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
SMILES CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Canonical SMILES CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator